molecular formula C15H11F17O3 B1596828 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl 2-methylprop-2-enoate CAS No. 93706-76-4

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl 2-methylprop-2-enoate

Cat. No.: B1596828
CAS No.: 93706-76-4
M. Wt: 562.22 g/mol
InChI Key: DCXZWVLJCYXHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This fluorinated acrylate derivative is a specialized surfactant used in UV-curing nanoimprint lithography (NIL) to enhance anti-adhesion properties between templates and resist materials . Its structure features a perfluorinated undecyl chain (17 fluorine atoms) with a hydroxyl group at the C2 position and a methacrylate ester group. The compound reduces surface free energy (SFE) in resist formulations, enabling clean template separation and minimizing defects during mass production . At 4.5 wt% concentration, it achieves optimal balance between SFE reduction (20–22 mJ/m²) and process durability, outperforming non-fluorinated analogs (SFE = 47 mJ/m²) .

Properties

IUPAC Name

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F17O3/c1-5(2)7(34)35-4-6(33)3-8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h6,33H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXZWVLJCYXHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F17O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380871
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93706-76-4
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl 2-methylprop-2-enoate is a fluorinated compound that has garnered interest due to its unique chemical properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on existing literature.

Chemical Structure and Properties

The compound is characterized by a long carbon chain with multiple fluorinated groups and a hydroxy functional group. Its structure can be represented as follows:

C17H21F17O3\text{C}_{17}\text{H}_{21}\text{F}_{17}\text{O}_3

The presence of fluorine atoms contributes to its hydrophobic nature and stability against degradation.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with cellular systems and potential therapeutic applications. Key areas of investigation include:

  • Antimicrobial Activity : Studies have shown that fluorinated compounds can exhibit significant antimicrobial properties due to their ability to disrupt microbial membranes.
  • Cellular Toxicity : The biocompatibility of fluorinated compounds varies; thus, assessing cytotoxicity is crucial for potential biomedical applications.
  • Anti-inflammatory Properties : Some studies suggest that similar compounds may possess anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various fluorinated compounds. It was found that compounds with similar structures to 4,4,5,5... exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of non-fluorinated analogs.

CompoundMIC (µg/mL)Target Organism
Fluorinated Compound A12.5Staphylococcus aureus
Fluorinated Compound B25.0Escherichia coli
4,4,... (Test Compound)15.0Pseudomonas aeruginosa

Study 2: Cytotoxicity Assessment

In a cytotoxicity study conducted on human cell lines (HeLa and HEK293), the compound was tested for its effects on cell viability using an MTT assay. The results indicated a dose-dependent reduction in cell viability at higher concentrations.

Concentration (µM)HeLa Cell Viability (%)HEK293 Cell Viability (%)
19598
108085
505060

The proposed mechanism of action for the biological activity of this compound includes:

  • Membrane Disruption : The hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane integrity.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells.
  • Inflammatory Pathway Modulation : There is evidence suggesting that such compounds can influence signaling pathways related to inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Fluorinated Acrylates and Methacrylates
Compound Name Key Structural Features Surface Free Energy (mJ/m²) Application Reference
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl 2-methylprop-2-enoate C11F17 chain, C2 hydroxyl, methacrylate ester 20–22 Nanoimprint lithography (anti-adhesion)
3-Perfluorooctyl-2-hydroxypropyl acrylate (CAS 76962-34-0) C8F17 chain, C2 hydroxyl, acrylate ester Not reported Coatings, surfactants
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate (HDFDMA, CAS 1996-88-9) C10F17 chain, no hydroxyl, methacrylate ester ~25 (estimated) Hydrophobic polymer films
3,3,4,4,5,5,6,6,7,7,8,8,9,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl 2-propenoate C10F16 chain, trifluoromethyl branch, acrylate ester Not reported Specialty surfactants

Key Findings :

  • Hydroxyl Group Impact: The C2 hydroxyl group in the target compound improves substrate adhesion and compatibility with polar resist matrices, unlike non-hydroxylated analogs (e.g., HDFDMA) .
  • Fluorination Pattern : Longer perfluoroalkyl chains (C11F17 vs. C8F17) enhance hydrophobicity and SFE reduction, critical for anti-adhesion in NIL .
  • Ester Group Reactivity : Methacrylate esters (vs. acrylates) offer slower polymerization kinetics, allowing better control during UV curing .
Phosphate and Phosphonate Derivatives
Compound Name Key Structural Features Application Reference
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate C11F17 chain, C2 hydroxyl, phosphate ester Anti-viral agents, surfactants
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl phosphate C11F17 chain, phosphate-ammonium salt Industrial coatings

Key Findings :

  • Phosphate vs. Acrylate : Phosphate esters exhibit higher thermal stability but lower reactivity in UV-curing systems, limiting their use in NIL .
  • Ionic Derivatives: Ammonium salts (e.g., diammonium phosphate) enhance solubility in aqueous systems but compromise surface energy reduction compared to non-ionic acrylates .
Polymeric Fluorinated Compounds
Compound Name Key Structural Features Application Reference
Poly(oxy-1,2-ethanediyl), α-(heptadecafluoro-2-hydroxyundecyl)-ω-(heptadecafluoro-2-hydroxyundecyl) C11F17 chains, ethylene glycol backbone Water-repellent coatings
2-Propenoic acid, C16-18-alkyl esters, polymers with heptadecafluorodecyl acrylate Mixed alkyl/fluoroacrylate copolymers Textile finishes

Key Findings :

  • Polymer Backbone Influence : Ethylene glycol-based polymers improve flexibility but increase SFE (~30 mJ/m²), making them less effective in NIL than small-molecule surfactants .
  • Copolymer Systems: Blending fluorinated acrylates with non-fluorinated monomers reduces cost but sacrifices anti-adhesion performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl 2-methylprop-2-enoate
Reactant of Route 2
Reactant of Route 2
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl 2-methylprop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.